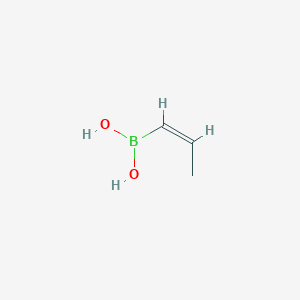

cis-1-Propene-1-boronic acid

Description

The exact mass of the compound (Z)-Prop-1-en-1-ylboronic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-1-Propene-1-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-1-Propene-1-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(Z)-prop-1-enyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCZKMIOZYAHS-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C\C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-44-3 | |

| Record name | NSC39118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

thermodynamic stability of (Z)-1-Propenylboronic acid vs trans isomer

Thermodynamic Stability & Handling of ( )-1-Propenylboronic Acid vs. ( )-Isomer

Technical Guide for Research & Development

Executive Summary

In the context of organoboron chemistry and drug discovery, (

For researchers, this distinction dictates strict handling protocols:

-

(

)-Isomer: Bench-stable, readily forms boroxines, standard Suzuki coupling conditions apply. -

(

)-Isomer: Prone to thermal isomerization (

Molecular Architecture & Thermodynamics

Steric & Electronic Energy Profile

The stability difference between the isomers arises primarily from A(1,3)-strain and dipole interactions.

-

(

)-1-Propenylboronic Acid: The methyl group and the boronyl group ( -

(

)-1-Propenylboronic Acid: The methyl group and boronyl group are syn-periplanar. The van der Waals radius of the methyl group (~2.0 Å) clashes with the oxygen atoms of the dihydroxyboryl group.-

Consequence: To relieve steric strain, the C-B bond often rotates out of coplanarity with the alkene, diminishing the stabilizing

orbital overlap. This raises the ground state energy of the

-

The Boroxine Equilibrium Factor

A critical, often overlooked factor in boronic acid stability is the equilibrium with its trimeric anhydride (boroxine).

-

(

)-Boroxine: The ( -

(

)-Boroxine: Formation of a planar boroxine ring forces three cis-methyl groups into proximity with the ring oxygen atoms or neighboring substituents. This steric penalty destabilizes the (-

Practical Implication: Since monomeric boronic acids are more susceptible to oxidation and protodeboronation than their boroxine counterparts, the (

)-isomer degrades faster.

-

Visualization: Energy Landscape

The following diagram illustrates the thermodynamic wells of the two isomers and their respective boroxines.

Figure 1: Thermodynamic energy landscape showing the instability of the Z-isomer and its difficulty in forming a stable protective boroxine compared to the E-isomer.

Chemical Stability & Reactivity Profile

Isomerization Pathways

The (

-

Thermal Isomerization: Slow at room temperature but accelerates >60°C.

-

Pd-Catalyzed Isomerization (Suzuki Conditions): This is the primary failure mode in synthesis.

-

Mechanism:[2][3][4][5][6][7] Oxidative addition of the (

)-alkenyl species to Pd(0) forms a

-

Protodeboronation

Protodeboronation (cleavage of the C-B bond by protons) is a major decomposition pathway.

-

Mechanism: Acid-catalyzed electrophilic attack on the

-carbon or base-catalyzed hydrolysis via a boronate "ate" complex. -

Stability Comparison: The (

)-isomer is generally more labile . The steric strain in the (

Experimental Protocols

Synthesis & Purification (Stereoselective Access)

While (

Protocol: Synthesis of (

-

Starting Material: Pinacol ester of 1-propynylboronic acid.

-

Catalyst: Lindlar catalyst (Pd/CaCO

poisoned with Pb) or Ni P-2 catalyst. -

Reaction:

-

Dissolve alkyne in MeOH/Pyridine (10:1).

-

Hydrogenate at 1 atm H

at 0°C. Monitor by -

Critical Step: Stop immediately upon consumption of alkyne to prevent over-reduction.

-

-

Hydrolysis (to free acid):

-

Treat pinacol ester with NaIO

in THF/H -

Purification: Rapid crystallization from Et

O/Hexane at -20°C. Do not heat.

-

Suzuki-Miyaura Coupling with Stereoretention

To couple (

Recommended System:

-

Catalyst: Pd(OAc)

(2-5 mol%) -

Ligand: P(o-tol)

(Tri-o-tolylphosphine) or Sphos .-

Rationale: The steric bulk of o-tolyl groups prevents the

-coordination required for isomerization.

-

-

Base: Ag

O or mild bases like K -

Solvent: THF or Toluene (anhydrous conditions favor stability).

Workflow Visualization:

Figure 2: Suzuki-Miyaura coupling pathway using bulky ligands to enforce stereoretention.

Handling & Storage Recommendations

| Parameter | (Z)-1-Propenylboronic Acid | (E)-1-Propenylboronic Acid |

| Storage Temp | -20°C (Freezer) | Room Temp (Desiccator) |

| Atmosphere | Inert (Argon/N | Air stable (Solid state) |

| Shelf Life | < 3 Months (prone to isomerization) | > 1 Year |

| Solvent Stability | Unstable in protic solvents > 4h | Stable in most organic solvents |

| Dehydration | Forms unstable/amorphous mixtures | Forms stable crystalline boroxine |

Critical Warning: If the (

References

-

Brown, H. C., & Gupta, S. K. (1975). Catecholborane (1,3,2-Benzodioxaborole) as a New, Convenient Agent for the Hydroboration of Alkynes and for the Synthesis of Alkenylboronic Acids and Esters. Journal of the American Chemical Society. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8][9] Chemical Reviews. Link

-

Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012).[1] Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.[8][10] The Journal of Organic Chemistry. Link

-

Hall, D. G. (Ed.). (2011).[11] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][11] Wiley-VCH. Link

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[6][12] Journal of the American Chemical Society. Link

Sources

- 1. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Asymmetric Homologation of Alkenylboronic Acids with CF3-Diazomethane via Borotropic Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones [organic-chemistry.org]

- 8. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

solubility profile of cis-1-Propene-1-boronic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of cis-1-Propene-1-boronic Acid in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility profile of cis-1-propene-1-boronic acid in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the fundamental principles governing the solubility of boronic acids, the inherent challenges in their characterization, and robust experimental methodologies for determining their solubility. By synthesizing established knowledge on analogous boronic acids with practical, field-proven insights, this guide equips researchers and drug development professionals with the necessary tools to accurately assess and leverage the solubility of cis-1-propene-1-boronic acid in their work. The following sections detail the unique chemical nature of boronic acids that influences their solubility, provide a qualitative solubility forecast based on solvent properties, and present detailed protocols for both thermodynamic and kinetic solubility determination.

Introduction: The Significance of Solubility in the Application of cis-1-Propene-1-boronic Acid

cis-1-Propene-1-boronic acid (CAS 7547-96-8) is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its utility in the construction of complex molecules makes it a compound of interest for pharmaceutical and materials science research. The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physical property that profoundly influences reaction kinetics, purification strategies, and, in the context of drug development, bioavailability.[2][3] An in-depth understanding of the solubility of cis-1-propene-1-boronic acid in various organic solvents is therefore paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes.

This guide addresses the core challenges associated with determining the solubility of boronic acids and provides a framework for its systematic evaluation.

The Unique Chemistry of Boronic Acids: A Double-Edged Sword for Solubility

The solubility of boronic acids is more complex than that of typical organic compounds due to their unique chemical functionalities. Several key factors must be considered:

The Boroxine Equilibrium: A Critical Consideration

A primary challenge in handling boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] This equilibrium is highly dependent on the solvent, temperature, and the electronic properties of the substituent on the boron atom.[6]

Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.

Boroxines are generally less polar and, consequently, often less soluble than their corresponding boronic acids in many organic solvents.[7] This dynamic equilibrium can lead to inconsistencies in solubility measurements if not properly controlled. For instance, heating a solution to promote dissolution may inadvertently shift the equilibrium towards the less soluble boroxine, leading to precipitation upon cooling.

Lewis Acidity and Hydrogen Bonding Capabilities

The boron atom in a boronic acid is a Lewis acid, capable of accepting a pair of electrons. This allows for interactions with Lewis basic solvents. Furthermore, the two hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors. This dual capability allows for complex interactions with a variety of organic solvents, influencing solubility in ways that are not solely dictated by polarity.

Esterification with Diols

Boronic acids can form reversible covalent complexes with diols, such as mannitol or pinacol.[7] This property is often exploited to enhance the solubility and stability of boronic acids. The formation of a boronic ester can prevent the formation of the less soluble boroxine.[7] This is a key consideration in formulation science where polyol excipients can be used to improve the solubility of boronic acid-containing APIs.[7]

Predicted Solubility Profile of cis-1-Propene-1-boronic Acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insights |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers are effective solvents for many boronic acids due to their ability to act as Lewis bases and hydrogen bond acceptors. They are generally good choices for reactions involving boronic acids.[8] |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Similar to ethers, ketones are polar aprotic solvents that can effectively solvate boronic acids.[8] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols can form hydrogen bonds with the boronic acid hydroxyl groups. However, there is a potential for esterification, especially with heating or in the presence of a catalyst, which would alter the nature of the solute. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are less polar than ethers and ketones but can still offer moderate solubility. Chloroform has been shown to be a relatively good solvent for phenylboronic acid.[8] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are generally excellent at dissolving a wide range of organic compounds, including boronic acids. They are often used when other solvents fail. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low to Very Low | As non-polar solvents, hydrocarbons are poor at solvating the polar boronic acid functional group.[8] Solubility is expected to be minimal. |

| Water | Low | While some simple boronic acids have appreciable water solubility, the propenyl group's hydrophobicity likely results in low aqueous solubility. The solubility of phenylboronic acid in water at 20°C is approximately 1.9 g/100g .[9][10] |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, it is crucial to employ standardized and well-controlled experimental methods. Two primary types of solubility are relevant in a research and development setting: thermodynamic and kinetic solubility.[11]

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The Saturation Shake-Flask (SSF) method is the most widely accepted technique for this determination.[11]

Protocol: Saturation Shake-Flask (SSF) Method

-

Preparation of Saturated Solution:

-

Add an excess of cis-1-propene-1-boronic acid to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) with continuous agitation (e.g., on a shaker or rotator) for a sufficient period to reach equilibrium. For boronic acids, 24-48 hours is recommended to account for the boroxine equilibrium.

-

-

Phase Separation:

-

Allow the vials to stand at the equilibration temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of cis-1-propene-1-boronic acid using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

Caption: Workflow for Thermodynamic Solubility Determination via SSF.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) and allowed to precipitate over a shorter time frame. This is a common assay in early drug discovery.

Protocol: Solvent Addition/Precipitation Method

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of cis-1-propene-1-boronic acid in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Dispense the chosen organic solvents into the wells of a microtiter plate.

-

Add a small volume of the DMSO stock solution to each well to initiate precipitation.

-

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature with gentle shaking for a defined period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is observed is the kinetic solubility.

-

Alternatively, the plate can be filtered or centrifuged, and the concentration in the supernatant can be determined by HPLC-UV.

-

Mitigating Challenges and Ensuring Data Integrity

-

Control the Water Content: Due to the boroxine equilibrium, it is advisable to use anhydrous solvents to minimize the formation of the less soluble anhydride.

-

Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment, including during sample handling and analysis.

-

Solid-State Characterization: The crystalline form (polymorph) of the solid can significantly impact solubility.[3] It is good practice to characterize the solid before and after the solubility experiment (e.g., by XRPD) to ensure no phase changes have occurred.

-

Analytical Method Validation: Ensure the analytical method used for quantification is validated for linearity, accuracy, and precision.

Conclusion

While a definitive, quantitative solubility profile for cis-1-propene-1-boronic acid in organic solvents is not yet established in the public domain, a comprehensive understanding of the behavior of boronic acids allows for a robust predictive and experimental approach. The key to accurately determining its solubility lies in controlling the equilibrium between the acid and its boroxine anhydride, employing rigorous experimental techniques such as the Saturation Shake-Flask method, and utilizing validated analytical quantification. By following the principles and protocols outlined in this guide, researchers can confidently generate the high-quality solubility data necessary to advance their synthetic and developmental programs.

References

- PMC. (2025, July 3). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.

- ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- Sigma-Aldrich. cis-1-Propenylboronic acid MIDA ester 1105069-15-5.

- ChemicalBook. (2026, January 13). cis-1-Propene-1-boronic acid | 7547-96-8.

- TAPI. (2018, July 26). Solving solubility issues in modern APIs.

- Altasciences. ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API.

- Emmace. Solubility and chemical quantification of APIs/drugs.

- CymitQuimica. (Z)-Prop-1-En-1-Ylboronic Acid.

- KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- SciSpace. (2017, November 2). Solubility of phenylboronic compounds in water.

- Santa Cruz Biotechnology. (2026, February 8). cis-1-Propene-1-boronic acid | CAS 7547-96-8. SCBT.

- ResearchGate. (2025, August 5). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.

- MDPI. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.

- LGC Standards. Buy Online CAS Number 7547-96-8 - TRC - cis-1-Propene-1-boronic Acid.

- ResearchGate. Boric acid solubility in different solvents (Ullmann's 2006).

- Chemistry LibreTexts. (2021, September 22). 11: Solubility and Borax (Experiment).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- LOCKSS. FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION Yuji Tokunaga, Hiroki Ueno, Youji Shimomura, and*.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Formation of boroxine: Its stability and thermodynamic parameters in solution. (2002, May 1).

- 1-propene-1-boronic acid - 125261-72-5 - Structure, Synthesis, Properties.

- 参比制剂. 7547-96-8|cis-1-Propene-1-boronic acid|cis-丙烯基硼酸; 顺丙烯硼酸.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6).

- Investigation of the Equilibrium Constant and Thermodynamic Properties of Borax Dissolution Using Titration Techniques. (2024, November 25).

- NIH. 1-Propylboronic acid. PubChem.

- ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...

- 1PlusChem LLC. 1105069-15-5 | cis-1-Propenylboronic acid MIDA ester.

- Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

- Wikipedia. Boronic acid.

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).

Sources

- 1. cis-1-Propene-1-boronic acid | 7547-96-8 [chemicalbook.com]

- 2. tapi.com [tapi.com]

- 3. altasciences.com [altasciences.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. d-nb.info [d-nb.info]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Crystallographic Characterization of cis-Alkenyl Boronic Acids

This guide details the structural analysis of cis-alkenyl boronic acids, a class of organoboron compounds notorious for their crystallographic instability. Unlike their robust aryl or trans-alkenyl counterparts, cis-alkenyl boronic acids face a "stability triangle" of challenges: rapid dehydration to boroxines, photo-thermal isomerization to the trans form, and steric disruption of standard hydrogen-bonding networks.

The Structural Landscape: Overcoming the "Cis-Penalty"

In the solid state, boronic acids (

For cis-alkenyl boronic acids , this landscape is disrupted:

-

Steric Clash: The substituent at the cis position (syn to the boron) sterically interferes with the planar alignment required for the standard

conformation of the -

Dehydration Drive: The steric pressure often lowers the activation energy for dehydration, driving the equilibrium toward the thermodynamically more stable (and less sterically strained) boroxine (cyclic trimer).

Distinguishing the Species

Before attempting crystallization, one must understand the three potential solid-state outcomes:

| Feature | cis-Alkenyl Boronic Acid | cis-Alkenyl Boroxine | trans-Isomer Artifact |

| Unit Cell | Often contains | Anhydrous; high symmetry (often Hexagonal/Trigonal). | Standard planar packing; |

| B-O Bond | ~1.36 Å (Terminal B-OH) | ~1.38 Å (Ring B-O-B) | ~1.36 Å |

| H-Bonding | Discrete dimers or catemers (chains). | No B-OH donors; relies on weak | Infinite 2D sheets. |

| Geometry | Z-alkene (Substituents on same side). | E-alkene geometry. |

Experimental Protocol: The "Hydrolysis Force" Workflow

To successfully crystallize a cis-alkenyl boronic acid without it turning into a boroxine or isomerizing, you must apply specific stress to the equilibrium.

Phase I: Synthesis & Purification

-

Catalyst Scavenging: Residual Pd or Rh from synthesis (e.g., Rh-catalyzed alkyne hydroboration) actively catalyzes

isomerization. Pass crude material through a thiol-functionalized silica scavenger immediately post-workup. -

The "Cold-Workup": Perform all extractions with ice-cold buffers. Avoid rotary evaporation above 30°C.

Phase II: Crystallization Strategy

We employ two distinct strategies depending on the compound's specific instability profile.

Strategy A: The "Hydrolysis Force" (For Dehydration-Prone Compounds)

This method uses water activity to push the equilibrium away from the boroxine (

-

Solvent System: Acetone/Water (10:1 v/v). The water is essential.

-

Technique: Slow evaporation at 4°C in the dark.

-

Mechanism: High water concentration inhibits dehydration. Low temperature/darkness prevents isomerization.

Strategy B: The "Co-Crystal Trap" (For Sterically Bulky Compounds)

If the cis-substituent prevents homodimerization, use a "molecular chaperone" to lock the monomer.

-

Co-former: 4,4'-Bipyridine (0.5 eq) or L-Proline (1.0 eq).

-

Solvent: THF or Acetonitrile.

-

Mechanism: Bipyridine acts as a hydrogen bond acceptor, forming an

motif that is sterically more accessible than the boronic acid homodimer.

Phase III: Data Collection

-

Mounting: Use perfluoropolyether oil (cryo-oil) immediately. Do not let the crystal dry in air, as surface dehydration nucleates bulk phase transition.

-

Temperature: Collect data at 100 K (or lower). This freezes the librational motion of the alkenyl chain, which is often disordered in cis structures.

Visualization of Workflows & Topology

Diagram 1: Crystallization Decision Tree

This logic flow determines the optimal crystallization path based on compound behavior.

Caption: Decision tree for selecting crystallization conditions based on the stability profile of the specific cis-alkenyl boronic acid.

Diagram 2: Hydrogen Bonding Topology

Comparison of the desired acid structure versus the boroxine trap.

Caption: Topological comparison between the hydrogen-bonded boronic acid dimer (green) and the dehydrated boroxine ring (red).

Quantitative Data Analysis (XRD)

When refining the structure, use this reference table to validate the chemical species. Cis-alkenyl acids often show bond length distortions due to steric strain.

| Parameter | Notes | ||

| B-O Distance | Acid B-O is shorter due to partial double bond character not delocalized in a ring. | ||

| C=C Distance | Indistinguishable; look for | ||

| O-B-O Angle | Acid angle is flexible; Boroxine is rigid. | ||

| C-B-O Angle | Asymmetric ( | Symmetric ( | Steric clash in cis-acid causes asymmetry. |

| H-Bond Distance | N/A | Boroxines only form weak Van der Waals contacts. |

Refinement Tips

-

Hydrogen Placement: Do not use AFIX 147 (idealized OH rotor) blindly. The cis-substituent may lock the OH proton into a specific orientation to avoid steric clash. Locate the H-atom from the difference Fourier map if possible, or use AFIX 83 with a restrained distance.

-

Disorder: The cis-alkenyl chain often exhibits "flip" disorder (minor trans component). Check for residual electron density peaks near the alkene carbons.

References

-

Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids. Crystal Growth & Design. [Link]

-

Molecular Tectonics: Use of the Hydrogen Bonding of Boronic Acids. Journal of the American Chemical Society. [Link]

-

Water-stable boroxine structure with dynamic covalent bonds. Nature Communications. [Link]

-

The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir... Crystals (MDPI). [Link]

-

Thermodynamics of Boroxine Formation from Aliphatic Boronic Acids. Dalton Transactions. [Link]

Methodological & Application

High-Fidelity Suzuki-Miyaura Cross-Coupling of cis-1-Propene-1-boronic Acid

Application Note & Protocol Guide

Executive Summary

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of (Z)-1-propene-1-boronic acid (also known as cis-1-propenylboronic acid). This reagent is a critical three-carbon building block in the synthesis of polyketide natural products and complex pharmaceuticals.

The Challenge: The primary failure mode in coupling cis-alkenylboronic acids is stereoisomerization (inversion from Z to E geometry) and protodeboronation . Standard Suzuki conditions often lead to mixtures of geometric isomers due to slow transmetallation or reversible insertion steps.

The Solution: This protocol prioritizes kinetic control using bidentate ferrocenyl ligands (dppf) or bulky biaryl phosphines (Buchwald ligands) to accelerate reductive elimination, thereby "locking in" the cis-geometry before isomerization can occur.

Chemical Context & Mechanistic Insight

The "Z-Retention" Paradox

The retention of stereochemistry in Suzuki coupling is generally stereospecific (retention of configuration). However, cis-alkenyl species are thermodynamically less stable than their trans counterparts. Isomerization typically occurs at the Pd(II)-alkenyl intermediate stage (post-transmetallation, pre-reductive elimination) via a

Critical Variable Analysis

| Variable | Recommendation | Scientific Rationale |

| Catalyst/Ligand | Pd(dppf)Cl₂ or Pd-SPhos | dppf: Large bite angle promotes rapid reductive elimination. SPhos: Bulky ligand facilitates oxidative addition and protects the Pd-center, allowing lower temperature couplings. |

| Base | Cs₂CO₃ or K₃PO₄ | Strong bases (NaOEt) promote protodeboronation. Mild, insoluble bases (Cs₂CO₃) provide a "reservoir" effect, buffering the pH. |

| Solvent | THF or DMF | THF is standard. DMF is required for lower solubility aryl halides but requires rigorous degassing to prevent oxidation. |

| Additives | Ag₂O (Optional) | Silver(I) oxide can accelerate transmetallation via a "silver effect," allowing neutral conditions if base-sensitivity is extreme. |

Experimental Protocols

Protocol A: The "Workhorse" Method (High Stability)

Recommended for standard aryl bromides/iodides where the substrate is thermally stable.

Reagents:

-

Aryl Halide (1.0 equiv)

-

cis-1-Propene-1-boronic acid (1.5 – 2.0 equiv) [Note: Excess is required due to instability]

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂[1][2]·DCM ) (0.03 – 0.05 equiv)

-

Base: Cs₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: THF/H₂O (10:1 ratio)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial with the Aryl Halide, cis-1-Propene-1-boronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvation: Add degassed THF and degassed water via syringe. (Concentration: 0.1 M - 0.2 M relative to halide).[1]

-

Reaction: Heat the mixture to 60–65 °C for 4–12 hours. Do not overheat (>80°C) as this increases Z→E isomerization.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography.

Protocol B: The "Cryo-Kinetic" Method (Sensitive Substrates)

Recommended for sterically hindered partners or substrates prone to isomerization.

Reagents:

-

Catalyst System: Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/H₂O (20:1)

Step-by-Step Workflow:

-

Pre-complexation: Stir Pd(OAc)₂ and SPhos in Toluene for 10 mins under Argon to form the active catalytic species.

-

Addition: Add the Aryl Halide, Boronic Acid, and K₃PO₄.

-

Reaction: Heat at a mild 40–50 °C . The high activity of the Buchwald ligand allows this lower temperature, which kinetically suppresses the isomerization pathway.

-

Monitoring: Check TLC/LCMS every 2 hours. Stop immediately upon consumption of starting material.

Quality Control & Validation

Self-Validating the Stereochemistry: You cannot rely on retention time alone. You must validate the cis-geometry using ¹H NMR spectroscopy .

-

Diagnostic Signal: Look for the vinylic protons.[3]

-

Coupling Constant (

-value):-

cis (Z):

(Target) -

trans (E):

(Contaminant)

-

Table: Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Low Yield (<30%) | Protodeboronation of boronic acid. | Increase boronic acid to 2.5 equiv. Ensure water is present (boronic acids require H₂O to activate). |

| Z/E Mixture | Thermal isomerization. | Switch from Protocol A to Protocol B (Lower Temp). Switch ligand to dppf (faster reductive elimination). |

| No Reaction | Oxidative addition failure. | Switch from Aryl Bromide to Aryl Iodide. Increase catalyst loading to 5 mol%. |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Danger Zone" where stereochemical information is lost.

Caption: Catalytic cycle showing the critical competition between rapid reductive elimination (Green path, desired) and isomerization (Red path, undesired).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Bernhardt, J. C. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 68(14), 5534–5539. (Provides context on stable alkenyl boron equivalents). Link

-

Cheon, C. H., & Yamamoto, H. (2008). A Brønsted Acid Catalyst for the Streoselective Synthesis of Z-Alkenyl Boronates. Journal of the American Chemical Society, 130(29), 9246–9247. Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Buchwald Ligand Rationale). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude cis-1-Propene-1-boronic acid

Introduction

cis-1-Propene-1-boronic acid is a valuable reagent in organic synthesis, particularly as a coupling partner in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling.[1] The stereochemical integrity and purity of this reagent are paramount; impurities can lead to reduced yields, formation of undesired byproducts, and complications in product isolation. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and answers to frequently asked questions regarding the purification of crude cis-1-propene-1-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude cis-1-propene-1-boronic acid?

The impurity profile of crude cis-1-propene-1-boronic acid can vary based on the synthetic route, but typically includes:

-

trans-1-Propene-1-boronic acid: The geometric isomer is often the most challenging impurity to remove.

-

Boroxine (Anhydride): Like other boronic acids, the cis-isomer can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[2][3] This is a reversible process.

-

Boric Acid: Hydrolysis of the C-B bond, though less common for alkenyl boronic acids, can lead to the formation of boric acid.

-

Unreacted Starting Materials & Reagents: Depending on the synthesis, residual precursors may be present.

Q2: How can I accurately assess the purity and isomer ratio of my sample?

A multi-technique approach is recommended for a complete purity assessment:

-

¹H NMR Spectroscopy: This is the most effective method for determining the cis:trans isomer ratio. The vinylic protons of the cis and trans isomers will have distinct chemical shifts and coupling constants. It can also help identify boroxine, which may present as broadened signals.[3]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is excellent for quantifying overall purity and separating the boronic acid from non-isomeric impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile impurities, although derivatization of the boronic acid may be necessary.[4]

Q3: Why is my boronic acid an oil or waxy solid instead of a crystalline powder?

This is a common issue, often caused by the presence of impurities that disrupt the crystal lattice. The trans-isomer, residual solvents, or the boroxine form can prevent efficient packing and crystallization.[5] In some cases, even highly pure alkenyl boronic acids can be challenging to crystallize.[6]

Q4: How does boroxine formation impact my experiments?

Boroxine formation effectively changes the molecular weight of your reagent (3 molecules of boronic acid form 1 molecule of boroxine plus 3 molecules of water). While many reactions, like the Suzuki-Miyaura coupling, can proceed even with the boroxine present (as it can convert back to the acid in situ), using a sample with a high boroxine content without accounting for the mass change will lead to inaccurate stoichiometry and potentially lower yields.[7]

Purification & Troubleshooting Guide

This section addresses specific purification challenges in a problem-and-solution format. The optimal purification strategy depends on the primary impurities present.

Decision Workflow for Purification

Sources

- 1. cis-1-Propene-1-boronic acid | 7547-96-8 [chemicalbook.com]

- 2. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

storage conditions to prevent degradation of cis-propenylboronic acid

Introduction: The Stability Paradox

cis-Propenylboronic acid (CAS: 7547-96-8) is a high-value reagent critical for installing stereodefined alkene moieties via Suzuki-Miyaura coupling. However, it presents a classic "stability paradox": the very high energy inherent in the cis-geometry that makes it synthetically valuable also drives its rapid degradation.

Unlike its trans isomer or arylboronic acid cousins, this compound fights three simultaneous battles: thermodynamic isomerization, oxidative deboronation, and dehydration. This guide moves beyond standard "store in fridge" advice to explain the mechanistic causes of degradation and provides self-validating protocols to ensure your reagent performs as expected.

The Degradation Landscape (Mechanistic Insight)

To preserve this reagent, you must understand what destroys it. The degradation is not a single path but a web of competing chemical futures.

A. The Thermodynamic Trap (Isomerization)

The cis (Z) geometry suffers from A(1,3) steric strain between the methyl group and the boronic acid moiety. The trans (E) isomer is thermodynamically favored by approximately 3-5 kcal/mol.

-

Trigger: Thermal energy, light, or radical initiators.

-

Result: Irreversible conversion to trans-propenylboronic acid.

-

Diagnostic: Change in

NMR coupling constants (see Troubleshooting).

B. The Boroxine Equilibrium (Dehydration)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[1][2][3]

-

Equation:

[1][2] -

Insight: This is not necessarily degradation.[4] It is a reversible equilibrium driven by entropy and water removal. However, it alters the effective molecular weight, leading to stoichiometry errors in your reaction.

C. Oxidative Deboronation

The Carbon-Boron bond is susceptible to cleavage by molecular oxygen, especially in the presence of moisture.

-

Result: Formation of cis-propenyl alcohol or propanal (irreversible).

Visualization: The Degradation Web

The following diagram illustrates the pathways and their reversibility.

Figure 1: The dynamic equilibrium between the acid and boroxine is reversible (green box), while isomerization and oxidation (red arrows) represent permanent loss of titer.

Troubleshooting & FAQs

Scenario 1: "The solid has turned into a sticky goo."

Diagnosis: This is likely a mixed phase of boronic acid and boroxine, potentially exacerbated by hygroscopic water absorption.

-

Is it ruined? Not necessarily.

-

Fix: If the color is still off-white/white, you can use it. However, you must assume the molecular weight is variable.

-

Action: Determine the titer by NMR (see Protocol B). Do not rely on gravimetric weighing alone.

Scenario 2: "My Suzuki coupling yielded the trans product."

Diagnosis: Your reagent has isomerized, or the isomerization occurred during the reaction.

-

Check: Run a

NMR of the starting material.-

cis-coupling constant (

) -

trans-coupling constant (

)

-

-

Root Cause: If the reagent was pure, the isomerization likely happened in the reaction flask due to high temperature or Pd-hydride mechanisms.

-

Solution: Switch to milder coupling conditions (e.g., lower temp, stronger base) or use the MIDA ester derivative (see Section 5).

Scenario 3: "NMR shows a forest of peaks in the alkyl region."

Diagnosis: Polymerization or oxidative degradation.

-

Action: Discard. Unlike arylboronic acids, alkenylboronic acids can undergo radical polymerization. If the material looks brown or gummy and the NMR is messy, it is irrecoverable.

Validated Protocols

Protocol A: Optimal Storage (The "Deep Freeze" System)

Goal: Arrest thermodynamic isomerization and oxidation.

-

Container: Amber glass vial with a Teflon-lined screw cap. (Amber blocks UV light which catalyzes isomerization).

-

Atmosphere: Flush with Argon or Nitrogen before sealing.

-

Why? Removes

(prevents oxidation) and moisture (controls boroxine formation).

-

-

Temperature: Store at -20°C or lower .

-

Critical: Do not store at +4°C (fridge). The energy barrier for cis

trans isomerization is low enough that 4°C is insufficient for long-term stability.

-

-

Secondary Containment: Place the vial inside a sealed bag or jar containing a desiccant packet (Silica or

).

Protocol B: The "Warm-Up" (Crucial Handling Step)

Goal: Prevent condensation-induced degradation.

-

Remove the vial from the -20°C freezer.

-

WAIT: Let the closed vial stand on the bench for 30–45 minutes until it reaches room temperature.

-

Failure Mode: Opening a cold vial condenses atmospheric water onto the reagent. This water accelerates protodeboronation and makes the solid sticky.

-

-

Weighing: Rapidly weigh the required amount. Flush the headspace with inert gas immediately before re-sealing.

Protocol C: Purity Analysis via NMR

Goal: Determine exact stoichiometry before reaction.

-

Solvent: DMSO-

+ 1 drop of-

Why

? It hydrolyzes all boroxines back to the monomeric boronic acid, simplifying the spectrum to a single species for accurate integration.

-

-

Internal Standard: Add a known amount of 1,3,5-trimethoxybenzene.

-

Integration: Compare the integration of the alkenyl protons to the standard.

-

If purity is <90% by mass but no trans isomer is present, adjust your reaction stoichiometry (add more reagent) rather than discarding.

-

The "Nuclear Option": MIDA Esters

If your application requires extreme precision or you lack -20°C storage, switch to the MIDA ester derivative (cis-Propenylboronic acid MIDA ester).

-

Comparison:

-

Free Acid: Unstable, hygroscopic, isomerizes at RT.

-

MIDA Ester: Air-stable solid, indefinitely stable at RT, chromatography-compatible.

-

-

Trade-off: Requires a hydrolysis step (slow-release) during the coupling reaction.

Decision Matrix: Is My Batch Usable?

Figure 2: Workflow for assessing reagent quality before committing valuable coupling partners.

References

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive overview of boronic acid stability and boroxine equilibrium).

-

Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.[5] Link (Definitive source on the instability of cis-alkenylboronic acids vs MIDA esters).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link (Mechanisms of protodeboronation and degradation).

- IUPAC. (1997). "Compendium of Chemical Terminology, 2nd ed. (the "Gold Book")." (Definitions of stereochemical terms Z/E and cis/trans).

Sources

- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: cis-1-Propene-1-boronic Acid Optimization

Topic: Solving Homocoupling Side Reactions of cis-1-Propene-1-boronic acid Role: Senior Application Scientist, Technical Support Division

Case ID: CPBA-HC-001 Subject: Suppression of Oxidative Homocoupling & Stereochemical Erosion in Suzuki-Miyaura Coupling Status: Active Guide

Executive Summary: The "Propenyl Paradox"

Researchers working with (Z)-1-propenylboronic acid (cis-1-propene-1-boronic acid) frequently encounter a specific failure mode: low yields of the desired cross-coupled product accompanied by significant amounts of 2,4-hexadiene (the homocoupling dimer).

Unlike stable aryl boronic acids, cis-alkenyl boronates are chemically fragile. They face three simultaneous threats:

-

Oxidative Homocoupling: Formation of dienes (R-R) consuming the starting material.

-

Protodeboronation: Hydrolysis of the C-B bond, releasing propene gas.

-

Stereoisomerization: Erosion of the cis (Z) geometry to the thermodynamically stable trans (E) form.

This guide provides a root-cause analysis and validated protocols to suppress homocoupling while maintaining stereochemical integrity.

Diagnostic & Troubleshooting (Q&A)

Q1: Why is my reaction producing 2,4-hexadiene instead of the cross-coupled product? A: You are witnessing Oxidative Homocoupling . This is rarely a random side reaction; it is almost always driven by the presence of dissolved oxygen or an imbalance in reaction kinetics.

-

Mechanism: In the presence of O₂, the Pd(II) intermediate can undergo transmetalation with two equivalents of the boronic acid (instead of one boronic acid and one halide). This forms a Pd(II)-(Propenyl)2 species, which reductively eliminates to form the diene (hexadiene).

-

The Fix: Sparging with nitrogen is often insufficient. You must use freeze-pump-thaw cycling or vigorous argon sparging for at least 30 minutes.

Q2: I am running strictly anaerobic conditions, but homocoupling persists. Why?

A: If oxygen is excluded, you likely have a Kinetic Mismatch .

If the rate of Transmetalation (

-

The Fix: Implement the Slow Addition Protocol (see Section 3). By keeping the instantaneous concentration of the boronic acid low, you force it to react with the available Pd-Ar species rather than itself.

Q3: Does the choice of base affect homocoupling?

A: Yes. Strong bases (like

-

Recommendation: Switch to mild, hydrated bases like

or

Q4: Can I use the boronic ester instead? A: Yes, and you often should. The pinacol ester of cis-1-propene-1-boronic acid is significantly more stable towards protodeboronation and homocoupling than the free acid. However, it reacts slower. If you switch to the ester, you may need a more active catalyst system (e.g., Pd-RuPhos or Pd-XPhos) to maintain reasonable reaction times.

Validated Experimental Protocols

Protocol A: The "High-Fidelity" Standard (Batch)

Best for: Small scale (<1g), screening, or when equipment is limited.

| Parameter | Specification | Rationale |

| Catalyst | Pd(dppf)Cl₂[1] · DCM (3-5 mol%) | Bidentate ligand prevents Pd aggregation; large bite angle favors reductive elimination of the cross-product. |

| Base | K₃PO₄ (3.0 equiv), 2M Aqueous | Mild activation; biphasic system controls boronate concentration. |

| Solvent | THF/Water (4:1) or Dioxane/Water | High solubility for organic halide; water essential for boronic acid activation. |

| Temperature | 60°C - 70°C | Sufficient for coupling; avoids thermal isomerization to trans. |

| Degassing | Mandatory Argon Sparge (20 min) | Displaces dissolved O₂ to stop oxidative homocoupling. |

Protocol B: The "Slow-Addition" Rescue (Semi-Batch)

Best for: Stubborn substrates where homocoupling is the major product (>10%).

-

Charge Reactor: Add Aryl Halide (1.0 equiv), Pd Catalyst (3-5 mol%), and Base (3.0 equiv) to the flask in solvent (e.g., THF).

-

Degas: Rigorously degas this "Receiving Solution" via freeze-pump-thaw (3 cycles). Heat to reaction temp (e.g., 65°C).

-

Prepare Feed: Dissolve cis-1-propene-1-boronic acid (1.5 equiv) in degassed THF in a separate syringe or dropping funnel.

-

Execute Addition: Add the boronic acid solution dropwise over 1-2 hours using a syringe pump.

-

Post-Reaction: Stir for an additional 30-60 mins, then quench.

-

Why this works: The boronic acid is consumed immediately upon entering the solution. It never reaches a high enough concentration to encounter another boronic acid molecule and homocouple.

-

Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Homocoupling pathways.

Caption: Figure 1. Competing catalytic pathways.[2][3] The red paths indicate homocoupling mechanisms driven by Oxygen (Oxidative) or Kinetic Excess (Transmetalation mismatch).

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836.

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268.

Sources

Technical Support Center: Solvent Optimization for Z-Propenylboronic Acid Coupling

Current Status: Operational Topic: Stereoretentive Suzuki-Miyaura Coupling of Z-Alkenyl Boronates Ticket ID: Z-PROP-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Coupling Z-propenylboronic acid (and its esters) presents a dual challenge: stereochemical instability (Z-to-E isomerization) and chemical instability (protodeboronation). Standard Suzuki conditions often fail because the reaction rates of these side pathways compete with the desired cross-coupling.

This guide provides a self-validating system to optimize your solvent and catalyst environment, ensuring the Z-geometry is retained while maximizing yield.

Module 1: The Mechanistic Landscape

To solve the problem, you must visualize the "Death Pathways" of your reagent. Z-alkenyl boron species are kinetically trapped; they want to become the thermodynamic E-isomer or decompose into propene gas.

Diagnostic Diagram: Competing Pathways

The following diagram illustrates the kinetic race between your desired coupling and the two primary failure modes.

Caption: Figure 1. The kinetic competition. Success depends on Rate(TM) > Rate(Isom) + Rate(Proto).

Module 2: Troubleshooting & Optimization

Issue A: "I am seeing significant E-isomer in my product."

Root Cause: Z-to-E isomerization.[1]

This typically occurs via a reversible

The Fix: Accelerate the Catalytic Cycle. You cannot simply "stabilize" the Z-isomer; you must force it to react faster than it can isomerize.

-

Ligand Selection: Switch to bulky, electron-rich Buchwald ligands (e.g., SPhos or XPhos ).[2][3] These ligands facilitate rapid oxidative addition and, crucially, rapid reductive elimination, leaving no time for isomerization [1].

-

Solvent System: Use anhydrous polar aprotic solvents (THF, Dioxane) to minimize proton sources that might facilitate hydride formation.

Issue B: "My starting material disappears, but yield is low (Protodeboronation)."

Root Cause: Hydrolytic C-B Bond Cleavage. Z-alkenyl boronates are exceptionally prone to protodeboronation compared to aryl boronates. This mechanism is accelerated by:

-

High pH: Formation of the boronate "ate" complex (necessary for coupling) also activates the C-B bond for protonolysis.

-

Water: Acts as the proton source.[4]

The Fix: The "Slow-Release" or "Anhydrous" Strategy.

| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) |

| Boron Source | Free Boronic Acid | MIDA Boronate or Pinacol Ester |

| Solvent | MeOH, EtOH, DMF/H2O (1:1) | Anhydrous THF or Dioxane |

| Base | NaOEt, K2CO3 (Strong/Wet) | K3PO4 (Anhydrous) or CsF |

| Additive | None | Ag2O (Promotes transmetallation w/o base) |

Module 3: Validated Protocol

Protocol A: The MIDA Boronate "Slow Release" System (Highest Fidelity)

Best for: Substrates prone to rapid decomposition or strict Z-retention requirements.

This system utilizes Burke’s MIDA boronates.[5][6][7] The

Reagents:

-

Z-Propenyl MIDA boronate (1.0 equiv)

-

Aryl/Vinyl Halide (1.0 equiv)

-

Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv) OR XPhos Pd G4.

-

Base: K3PO4 (3.0 equiv, finely ground).

-

Solvent: THF:Water (10:1 ratio). Note: The small amount of water is strictly for MIDA hydrolysis, not bulk solvation.

Step-by-Step:

-

Degas: Sparge THF and Water separately with Argon for 20 mins. Oxygen promotes homocoupling and catalyst death.

-

Mix: In a vial, combine MIDA boronate, halide, Pd source, ligand, and base.

-

Solvate: Add the THF/Water mixture.

-

Reaction: Seal and heat to 60°C . Do not exceed 60°C if possible; higher temps favor isomerization.

-

Monitor: Check LCMS at 4 hours. If MIDA boronate remains but product is forming, the slow release is working correctly.

Protocol B: Anhydrous Activation (For Pinacol Esters)

Best for: High-throughput or when MIDA boronates are unavailable.

Reagents:

-

Z-Propenylboronic acid pinacol ester.

-

Base: CsF (2.0 equiv) or dry K3PO4.

-

Solvent: Anhydrous Dioxane or Toluene.

Mechanism: Fluoride activates the boronate ester (forming [R-B(pin)F]-) allowing transmetallation without the need for water/hydroxide, significantly reducing protodeboronation [3].

Module 4: Decision Tree & FAQs

Workflow Visualization

Caption: Figure 2. Troubleshooting logic for Z-alkenyl coupling failures.

Frequently Asked Questions

Q: Can I use DMF as a solvent? A: Use with caution. While DMF is excellent for solubilizing polar substrates, it can decompose to dimethylamine at high temperatures, which may act as a competitive ligand for Palladium. For Z-alkenyls, THF or Dioxane are superior due to better stability profiles.

Q: Why SPhos? Why not Pd(PPh3)4? A: Pd(PPh3)4 is often too slow. The "lifespan" of the Z-alkenyl-Pd intermediate is critical. SPhos (and other Buchwald ligands) creates a bulky, electron-rich center that accelerates reductive elimination. This "speed" is what prevents the molecule from having time to isomerize to the E-form [1].

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Likely not. If using free boronic acid, your reagent has likely decomposed (protodeboronation). Check the stoichiometry. If the boronate is gone but halide remains, you need a more stable boron source (MIDA) or a large excess (2.0 equiv) of the pinacol ester.

References

-

Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[7][8] Link

-

Gillis, E. P., & Burke, M. D. (2007).[7] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[7][8] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. orgsyn.org [orgsyn.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

removing boron byproducts from cis-1-Propene-1-boronic acid reactions

Topic: Purification of cis-1-Propene-1-boronic Acid Coupling Products

Ticket ID: #B-CIS-PRO-001 Status: Open Agent: Senior Application Scientist

Welcome to the Boron Chemistry Support Hub

You are likely here because your Suzuki-Miyaura coupling (or related reaction) involving cis-1-propene-1-boronic acid has yielded a product contaminated with stubborn boron residues.

The Core Challenge: Boron byproducts (boric acid, boroxines, and pinacol esters) are amphiphilic "sticky" species. They frequently co-elute with products on silica gel due to reversible covalent bonding with silanols. Furthermore, your specific substrate—containing a cis-propenyl group—presents a unique constraint: Stereochemical Integrity.

-

Risk: Harsh oxidative workups or strong acidic conditions can isomerize the cis-alkene to the thermodynamically favored trans-isomer.

-

Goal: Mild, chemoselective removal of boron species without disrupting the olefin geometry.

Module 1: Diagnostic & Triage

Before selecting a protocol, identify your specific boron contaminant.

| Contaminant Type | Origin | Physical Behavior | Removal Difficulty |

| Boric Acid / Boroxines | Hydrolysis of unreacted boronic acid. | White solid, often streaks on TLC. | Moderate (Water soluble, but streaks on silica). |

| Pinacol Residues | From Pinacol ester reagents (Bpin). | Oily, non-polar. | High (NMR silent in some regions, co-elutes with non-polar products). |

| Boronate "Ate" Complexes | Incomplete transmetallation. | Charged species.[1] | Low (Usually removed by basic wash). |

Module 2: The "Green" Solution (Sorbitol Complexation)

Best For: Removing unreacted cis-1-propene-1-boronic acid and boric acid byproducts. Safety Rating: High (Mild pH, no heavy oxidants).

The Mechanism: Boronic acids are Lewis acids. They reversibly bind to diols. D-Sorbitol (a cheap sugar alcohol) forms a thermodynamically stable, water-soluble spiroborate complex with boron species. This pulls the boron from the organic phase (where your product is) into the aqueous phase.

Protocol A: The Sorbitol Wash[2]

-

Dissolution: Dissolve your crude reaction mixture in a non-polar solvent (Et₂O or DCM). Avoid EtOAc if possible, as it holds water which retains boron.

-

Preparation: Prepare a 1.0 M D-Sorbitol / 1.0 M Na₂CO₃ aqueous solution.

-

Extraction:

-

Add the Sorbitol solution to your organic phase (1:1 volume ratio).

-

Shake vigorously for 5–10 minutes. (Time is required for complexation equilibrium).

-

-

Separation: Separate layers. The aqueous layer will contain the borate-sorbitol complex.

-

Repeat: Perform this wash 2–3 times.

-

Validation: Check the organic layer by TLC.[2][3][4] The "streaking" baseline spot of boronic acid should be gone.

Technical Note: The basicity of Na₂CO₃ prevents acid-catalyzed isomerization of your cis-alkene.

Module 3: The "Pinacol" Problem (Transesterification)

Best For: Reactions where cis-1-propene-1-boronic acid pinacol ester was used. Warning: Pinacol esters are too stable for the Sorbitol wash to work effectively.

The Solution: You must "swap" the pinacol for a ligand that changes the solubility profile. We use Diethanolamine (DEA) or Polymer-Supported DEAM .

Protocol B: DEA Precipitation

-

Solvent Switch: Dissolve crude oil in a non-polar solvent like Diethyl Ether or Hexane (if your product is soluble).

-

Addition: Add 1.0–1.2 equivalents of Diethanolamine (DEA) relative to the estimated boron residue.

-

Stirring: Stir at room temperature for 30–60 minutes.

-

Filtration: The Boron-DEA complex is often a crystalline solid that precipitates from ether/hexane. Filter off the white solid.

-

Filtrate: Your product remains in the filtrate.

Protocol C: Polymer-Supported Scavenging (PS-DEAM)

Ideal for high-value pharma intermediates where purity is paramount.

-

Add PS-DEAM resin (commercially available) to the reaction mixture.

-

Stir for 2–4 hours.

-

Filter the resin.[1] The boron remains bound to the solid support.

Module 4: Chromatography Troubleshooting

If you must purify by column chromatography, standard silica often fails because boronic acids interact with silanols (

The "Poisoned" Silica Technique

-

Concept: Block the interaction sites on the silica or keep the boron mobile.

-

Additive: Add 1% Triethylamine (Et₃N) to your eluent system.

-

Why? It neutralizes the Lewis acidity of the boron and the acidity of the silica.

-

-

Alternative (Pinacol Specific): If removing pinacol, visualize with Curcumin stain (turns red/orange with boron) to ensure you are not collecting the byproduct.

Visualizing the Workflow

Use this decision tree to select the correct protocol for your cis-propene synthesis.

Caption: Decision matrix for selecting the optimal boron removal strategy based on the specific boron species present.

Frequently Asked Questions (FAQs)

Q: Can I use oxidative workup (

Q: My product is volatile (common with small propenyl molecules). How do I dry it? A: Avoid high-vacuum pumps if your molecular weight is low (<150 g/mol ).

-

Use Pentane or DCM for extraction (low boiling points).

-

Concentrate via rotary evaporation at controlled pressure (e.g., >100 mbar, 25°C).

-

Consider "telescoping" the crude solution directly into the next step if high purity isn't strictly required.

Q: I see a spot on TLC that doesn't move. Is that boron? A: Likely, yes. Boronic acids often stick to the baseline in non-polar eluents. To confirm, use a Curcumin dip .

-

Recipe: 100 mg Curcumin in 100 mL Ethanol + 1 mL conc. HCl.

-

Result: Boron spots turn distinctively red/orange upon heating.

References

-

Sorbitol Complexation Method

-

Diethanolamine (DEA)

-

General Suzuki Workup Guide

- Title: Practical Guide to the Purification of Suzuki-Miyaura Coupling Products.

- Source:Organic Process Research & Development, 2016, 20, 1, 11–19.

-

URL:[Link]

-

Polymer Supported Scavengers

Sources

Validation & Comparative

Technical Guide: MIDA Boronates vs. Boronic Acids for cis-Alkene Synthesis

Executive Summary

The synthesis of cis-alkenes (

This guide compares two primary reagent classes: Free Boronic Acids and MIDA (N-methyliminodiacetic acid) Boronates .

-

The Verdict: For simple, robust substrates, Boronic Acids remain the cost-effective standard. However, for complex natural product synthesis, polyenes, or substrates requiring high stereoretention (>98:2

), MIDA Boronates are superior. They function as a "slow-release" reservoir, maintaining low concentrations of the active, unstable boronic acid, thereby suppressing decomposition pathways.

The Stability-Reactivity Paradox

To understand the operational difference, one must analyze the hybridization of the boron center.

Free Boronic Acids ( Hybridized)

-

State: The boron atom possesses an empty

-orbital. -

Reactivity: High. It is immediately available for transmetallation with Palladium.

-

Failure Mode: The empty

-orbital is a magnet for nucleophiles. In

MIDA Boronates ( Hybridized)

-

State: The MIDA ligand forms a dative B-N bond, filling the

-orbital. -

Reactivity: Latent. The reagent is chemically inert to transmetallation, silica gel, and mild oxidants.

-

Activation: Under aqueous basic conditions, the MIDA ligand hydrolyzes, slowly releasing the active boronic acid.

-

Advantage: This "Slow Release" mechanism ensures that the concentration of the unstable

-alkenyl boronic acid never exceeds the rate of the cross-coupling cycle, preventing accumulation and subsequent decomposition.

Mechanistic Visualization: The Slow-Release Strategy

The following diagram illustrates the kinetic advantage of MIDA boronates. By controlling the hydrolysis rate (

Figure 1: The MIDA "Slow Release" mechanism prevents the accumulation of unstable boronic acid intermediates.[1]

Comparative Performance Data

The following data aggregates performance metrics from key studies (e.g., Gillis & Burke, JACS 2007/2008) comparing standard boronic acids vs. MIDA boronates in difficult couplings.

Table 1: Stability and Yield Comparison

| Feature | Free Boronic Acid | MIDA Boronate |

| Bench Stability | Low (Days/Weeks) | High (Indefinite/Years) |

| Silica Gel Stability | Poor (Streaks/Decomposes) | Excellent (Elutes easily) |

| 20–45% (Typical for unstable species) | 85–95% | |

| Stereoretention ( | Variable (often isomerizes) | >98:2 |

| Atom Economy | High (Ligand is small) | Low (MIDA ligand mass ~130 Da) |

| Purification | Difficult (Recrystallization) | Standard Flash Chromatography |

Table 2: Case Study - Coupling of 2-Pyridyl/Vinyl Species

Substrate: Coupling of unstable boronate nucleophile with aryl chloride.

| Reagent Type | Conditions | Yield | Observation |

| Boronic Acid | <10% | Rapid protodeboronation observed. | |

| MIDA Boronate | 91% | Slow release matched catalytic turnover. |

Experimental Protocols

Protocol A: MIDA Boronate Coupling (Recommended for -Alkenes)

Use this for: Polyenes, unstable vinyl species, and when stereopurity is critical.

Reagents:

-

(Z)-Alkenyl MIDA Boronate (1.0 equiv)

-

Organohalide (1.0 equiv)

- (0.05 equiv)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.10 equiv)

- (3.0 M aq. solution, 5.0 equiv)

-

Solvent: THF or Dioxane

Step-by-Step:

-

Setup: In a sealable vial equipped with a stir bar, combine the MIDA boronate, organohalide,

, and SPhos. -

Solvent: Add THF (0.1 M concentration relative to boronate).

-

Activation: Add the aqueous

. Critical: The ratio of water to organic solvent controls the hydrolysis rate. A 5:1 Organic:Aqueous ratio is standard. -

Reaction: Seal and heat to 60°C. Monitor by TLC.

-

Note: You will see the MIDA spot disappear and the product spot appear. You should not see a large spot for the free boronic acid, indicating the slow release is working.

-

-

Workup: Dilute with diethyl ether, wash with water/brine. Dry over

. -

Purification: Flash chromatography on silica gel.

Protocol B: Standard Boronic Acid Coupling (Control)

Use this for: Stable, simple aryl-aryl couplings where cost is the driver.

Reagents:

-

(Z)-Alkenyl Boronic Acid (1.2 - 1.5 equiv to account for decomposition)

-

Organohalide (1.0 equiv)

- (0.05 equiv)

- (2.0 equiv)

-

Solvent: DME/Water (4:1)

Step-by-Step:

-

Setup: Combine halide and catalyst in a flask under Argon.

-

Addition: Add degassed solvent and base.

-

Boronic Acid: Add the boronic acid last to minimize pre-reaction decomposition.

-

Reaction: Heat to reflux (80°C).

-

Workup: Standard extraction.

Strategic Application: Iterative Cross-Coupling (ICC)[2]

The true power of MIDA boronates in

Figure 2: The Iterative Cross-Coupling (ICC) workflow allows for the modular assembly of complex polyenes.

References

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2]

-

Gillis, E. P., & Burke, M. D. (2008). "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Journal of the American Chemical Society.[2]

-

Uno, B. E., et al. (2011). "A general approach for the synthesis of polyene natural products using MIDA boronates." Nature Chemistry.[3]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation."[4] Journal of the American Chemical Society.[2] [4]

Sources

A Comparative Guide to Confirming Stereochemistry of cis-1-Propene-1-boronic Acid Products via NOE

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2] In drug development, where molecules are designed to interact with specific chiral biological targets like enzymes and receptors, the correct stereoisomer can be the difference between a therapeutic effect and inactivity or even toxicity.[1][3][4] Boronic acids and their derivatives are a class of compounds with significant and growing applications in medicinal chemistry, including the development of enzyme inhibitors and sensors.[5] The stereochemical integrity of synthetic intermediates, such as cis-1-propene-1-boronic acid, is therefore of paramount importance.

This guide provides an in-depth comparison of Nuclear Overhauser Effect (NOE) spectroscopy-based methods for the unambiguous confirmation of the cis-stereochemistry of 1-propene-1-boronic acid. It offers field-proven insights and detailed experimental protocols to ensure trustworthy and accurate stereochemical assignment.

The Challenge of Alkene Stereochemistry

While the synthesis of vinyl boronic acids can be controlled to favor a particular isomer, definitive confirmation of the resulting stereochemistry is essential. For disubstituted alkenes, the magnitude of the vicinal proton-proton coupling constant (³JHH) in ¹H NMR is often a reliable indicator of geometry, with larger values (typically >12 Hz) indicating a trans relationship and smaller values (<10 Hz) a cis relationship. However, in cases of trisubstituted alkenes or where coupling constants are ambiguous, this method is not applicable.[6]

The Nuclear Overhauser Effect (NOE) provides a powerful alternative. The NOE is a through-space phenomenon, not dependent on through-bond scalar coupling, where the magnetization of a nucleus is altered by the saturation of a nearby nucleus.[7][8][9] The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances up to approximately 5 Å.[8][10][11] This property allows for the differentiation of cis and trans isomers by observing which protons are in close spatial proximity.[6][11][12]

Comparative Analysis: NOESY vs. ROESY

For small molecules like cis-1-propene-1-boronic acid (MW: 85.90 g/mol ), both 1D and 2D NOE experiments are highly effective.[13] The two primary 2D techniques are NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).

| Feature | NOESY (for small molecules) | ROESY |

| Mechanism | Detects NOEs that build up during a "mixing time" with magnetization along the z-axis.[7] | Detects NOEs in a "spin-locked" state, with magnetization aligned with a weaker B1 field.[7] |

| Cross Peak Phase | Opposite phase to the diagonal peaks.[7][8] | Same phase as the diagonal peaks.[14] |

| Molecular Weight Range | Ideal for small molecules (MW < ~700 Da).[14] For mid-sized molecules, the NOE can approach zero, making detection difficult.[7][10] | Effective for a wider range of molecular weights, including mid-sized molecules where NOESY fails.[7][10] The ROE is always positive.[8] |

| Artifacts | Can be susceptible to spin diffusion in larger molecules, leading to indirect (three-spin) correlations. | Less prone to spin diffusion.[8] Can show TOCSY (through-bond correlation) artifacts, which appear as antiphase signals. |

| Sensitivity | Generally higher sensitivity for small molecules. | Can have lower signal-to-noise compared to NOESY for small molecules.[10] |

For cis-1-propene-1-boronic acid, a small molecule that tumbles rapidly in solution, NOESY is the preferred technique .[14] It offers higher sensitivity and is less technically demanding than ROESY.[10] ROESY becomes the superior choice for intermediate-sized molecules where the NOE might be null.[7][8]

Experimental Workflow for Stereochemical Confirmation

The following workflow outlines the steps for confirming the cis-stereochemistry of 1-propene-1-boronic acid using NOE spectroscopy.

Figure 1. Experimental workflow for NOE-based stereochemical confirmation.